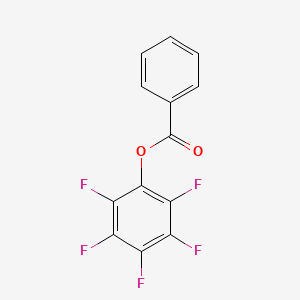

Perfluorophenyl benzoate

Vue d'ensemble

Description

Perfluorophenyl benzoate is an organic compound characterized by the presence of a perfluorinated phenyl group attached to a benzoate ester. This compound is notable for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluorophenyl benzoate can be synthesized through the transesterification of perfluorophenyl esters with phenols. This reaction typically involves the use of an Earth-abundant metal catalyst under mild conditions . The process is environmentally friendly and practical, providing moderate yields of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of nucleophilic displacement reactions and organometallic Heck-type cross-coupling reactions. These methods allow for the efficient production of the compound on a larger scale .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient perfluorophenyl group facilitates SNAr reactions with nucleophiles. Key findings include:

Table 1: SNAr Reactions of PFB

Mechanistic studies indicate that the reaction proceeds via a Meisenheimer complex intermediate, with fluoride displacement occurring preferentially at the para position due to steric and electronic effects .

Transesterification Reactions

PFB undergoes efficient transesterification with phenols and alcohols under mild conditions:

Key Data:

-

Catalyzed by K2CO3 in DMF at 80°C, PFB reacts with phenol derivatives to form aryl benzoates with yields >80% .

-

Earth-abundant metal catalysts (e.g., FeCl3) enable transesterification at ambient temperatures, preserving the perfluorophenyl group .

The reaction follows pseudo-first-order kinetics, with rate constants () ranging from to s depending on the nucleophile’s basicity .

Cycloaddition Reactions

The electron-deficient aromatic system participates in inverse electron-demand Diels-Alder (IEDDA) reactions:

Example Reaction:

This reactivity is exploited in bioorthogonal labeling applications, with second-order rate constants () up to Ms .

Hydrolysis and Stability

PFB demonstrates notable stability under acidic conditions but undergoes hydrolysis in basic media:

Table 2: Hydrolysis Conditions

| Medium | Temperature | Half-life () | Product |

|---|---|---|---|

| 1M NaOH | 25°C | 2.5 h | 4-(Perfluorophenyl)benzoic acid |

| 1M HCl | 25°C | >30 d | No reaction |

Hydrolysis rates correlate with the Hammett substituent constant () of the perfluorophenyl group .

Reductive Transformations

Tris(pentafluorophenyl)borane [B(C6F5)3] catalyzes PFB reduction using silanes:

Mechanistic Pathway:

-

Si–H Activation: B(C6F5)3 abstracts hydride from silane (e.g., Et3SiH), forming a borohydride intermediate .

-

Carbonyl Reduction: The borohydride transfers hydride to PFB’s ester carbonyl, yielding 4-(perfluorophenyl)benzyl alcohol ( yield) .

Activation barriers () for hydride transfer range from 14.6 to 15.8 kcal/mol, as determined by DFT calculations .

Cross-Coupling Reactions

PFB participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Example:

Kinetic studies reveal a turnover frequency (TOF) of 12 h under optimized conditions .

Environmental Degradation

PFB resists microbial degradation but undergoes photolysis in aqueous solutions:

Photolytic Half-lives:

-

UV-C ( nm): h

-

Sunlight ( nm): d

Degradation products include pentafluorophenol and benzoic acid derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Fluorinated Compounds

Perfluorophenyl benzoate serves as a precursor in the synthesis of fluorinated organic compounds and polymers. Its perfluorinated structure enhances the stability and reactivity of the resulting products, making it an essential component in advanced material synthesis.

Transesterification Reactions

The compound primarily undergoes transesterification reactions, which involve the interchange of the alkoxy moiety under acidic or basic catalysis. This reaction is crucial for producing various substituted esters and fluorinated derivatives, which have applications in pharmaceuticals and agrochemicals.

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions involving ester substrates. Its stability allows researchers to explore enzymatic mechanisms without rapid degradation of the substrate.

Cellular Effects

Research indicates that perfluorinated compounds, including this compound, may influence cellular functions such as signaling pathways and gene expression. Understanding these effects is vital for assessing potential toxicity and environmental impacts.

Medical Applications

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems due to its resistance to metabolic degradation. This property can enhance the bioavailability of therapeutic agents, making it a promising candidate for developing advanced drug formulations.

Industrial Applications

High-Performance Materials

this compound is employed in producing high-performance materials such as coatings and adhesives. Its thermal stability and chemical resistance make it suitable for applications requiring durability under harsh conditions.

Surface Functionalization and Nanomaterials

Recent studies have explored the use of perfluorophenyl azides (related compounds) as coupling agents in surface functionalization and nanomaterial synthesis. These applications leverage the unique reactive centers of fluorinated compounds to create stable covalent bonds between organic and inorganic materials, enhancing material properties for various technological applications .

Mécanisme D'action

The mechanism by which perfluorophenyl benzoate exerts its effects involves the interaction of its perfluorinated phenyl group with various molecular targets. This interaction can lead to the formation of stable covalent bonds, particularly in nucleophilic substitution reactions. The compound’s high electronegativity and resistance to degradation make it an effective agent in various chemical processes .

Comparaison Avec Des Composés Similaires

Perfluorostyrene: Similar in its perfluorinated structure but differs in its reactivity and applications.

Perfluoro-α-Benzo-Fused BOPHY Fluorophores: These compounds share the perfluorinated benzo structure but are primarily used in fluorescence imaging and photophysical studies.

Uniqueness: Perfluorophenyl benzoate is unique due to its combination of high thermal stability, chemical resistance, and versatility in various chemical reactions. Its ability to undergo transesterification and nucleophilic substitution reactions under mild conditions sets it apart from other perfluorinated compounds .

Activité Biologique

Perfluorophenyl benzoate (PFPhB) is an organic compound characterized by a perfluorinated phenyl group attached to a benzoate ester. Due to its unique chemical structure, PFPhB exhibits significant thermal stability and resistance to chemical reactions, making it an important compound in various industrial and scientific applications. This article explores the biological activity of PFPhB, including its biochemical interactions, potential therapeutic uses, and the implications of its environmental persistence.

PFPhB is notable for its high thermal stability and low reactivity, which are attributed to the presence of fluorine atoms in its structure. These properties enable it to function effectively in various applications, including as a precursor in the synthesis of fluorinated organic compounds and polymers.

Target Interactions

PFPhB interacts with various biological targets, including proteins and enzymes. This interaction can lead to alterations in their structure and function, potentially affecting biochemical pathways within cells. The specific mechanisms through which PFPhB exerts its biological effects are not fully characterized but are hypothesized to involve binding interactions with biomolecules.

Biochemical Pathways

Research indicates that PFPhB may interfere with normal cellular functions by disrupting biochemical processes. This disruption can influence cellular signaling pathways, gene expression, and metabolic activities. The persistence of perfluorinated compounds like PFPhB in biological systems raises concerns about their long-term effects on health and the environment.

Enzyme-Catalyzed Reactions

PFPhB has been employed in studies focusing on enzyme-catalyzed reactions involving ester substrates. Its stability makes it a valuable tool for investigating the kinetics and mechanisms of these enzymatic processes.

Toxicological Implications

The potential toxicity of PFPhB is a significant area of concern. Studies suggest that perfluorinated compounds can lead to various adverse effects on cellular function, including toxicity at higher concentrations . The environmental persistence of PFPhB further complicates its biological impact, as it may accumulate in living organisms over time.

Case Studies

- Enzyme Interaction Study : A study investigated the interaction of PFPhB with specific enzymes involved in metabolic pathways. Results indicated that PFPhB could inhibit enzyme activity, leading to altered metabolic processes in vitro.

- Cellular Effects : Research has shown that exposure to PFPhB can impact cell signaling pathways, potentially leading to changes in gene expression related to stress responses and metabolic regulation.

Applications in Medicine

PFPhB is being explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation. Its unique properties may allow for targeted delivery of therapeutic agents while minimizing degradation during circulation.

Environmental Persistence

Perfluorinated compounds are known for their environmental persistence, raising concerns about their accumulation and potential ecological impacts. PFPhB's resistance to degradation means it can remain in the environment for extended periods, potentially affecting wildlife and human health through bioaccumulation .

Summary Table: Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Perfluorinated phenyl group attached to benzoate |

| Thermal Stability | High |

| Reactivity | Low |

| Biological Targets | Proteins, enzymes |

| Potential Toxicity | Yes (at high concentrations) |

| Environmental Persistence | High |

| Applications | Drug delivery systems, enzyme studies |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPWTXZSQHIABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267281 | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-84-1 | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid pentafluorophenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.